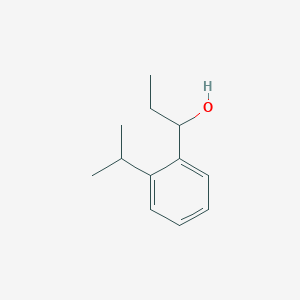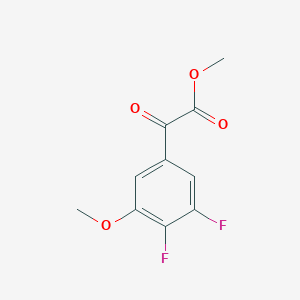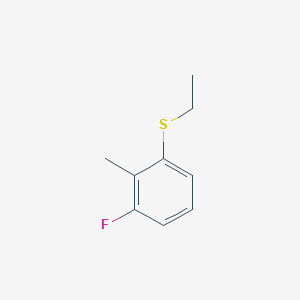
Ethyl(3-fluoro-2-methylphenyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(3-fluoro-2-methylphenyl)sulfane is an organosulfur compound characterized by the presence of a sulfur atom bonded to an ethyl group and a 3-fluoro-2-methylphenyl group. This compound is part of the broader class of sulfones, which are known for their versatility in organic synthesis and various applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3-fluoro-2-methylphenyl)sulfane typically involves the reaction of 3-fluoro-2-methylphenylthiol with ethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the ethyl halide, resulting in the formation of the desired sulfane compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
Ethyl(3-fluoro-2-methylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reduction of the sulfane can yield the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are used under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-CPBA in dichloromethane, sodium periodate in water.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkyl or aryl-substituted sulfanes.
科学研究应用
Ethyl(3-fluoro-2-methylphenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Ethyl(3-fluoro-2-methylphenyl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Ethyl(3-fluoro-2-methylphenyl)sulfane can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.
Ethyl(3-chloro-2-methylphenyl)sulfane: Contains a chlorine atom instead of a fluorine atom. The presence of chlorine can alter the compound’s chemical properties and reactivity.
Ethyl(3-fluoro-2-ethylphenyl)sulfane: Has an additional ethyl group on the phenyl ring, which can affect its steric and electronic properties.
This compound is unique due to the presence of both the ethyl and 3-fluoro-2-methylphenyl groups, which confer specific chemical and biological properties that distinguish it from other sulfanes.
属性
IUPAC Name |
1-ethylsulfanyl-3-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTFXGICCWWNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
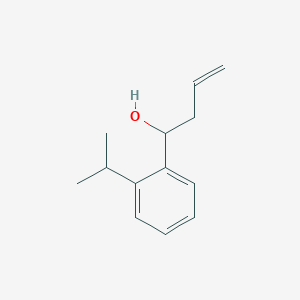
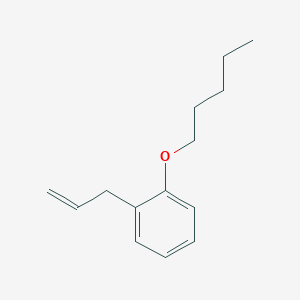
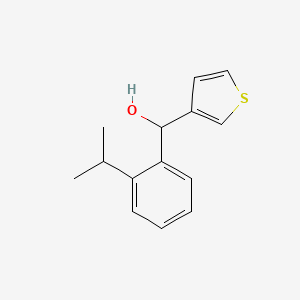

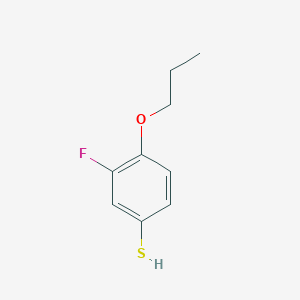
![1-Chloro-3-fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991110.png)
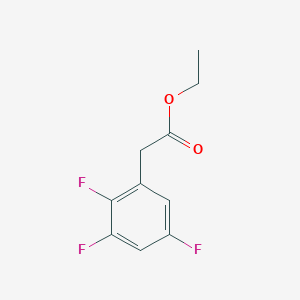
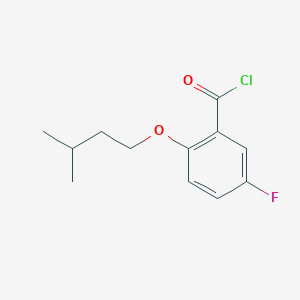

![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)

![3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)
